Camaric acid

描述

属性

IUPAC Name |

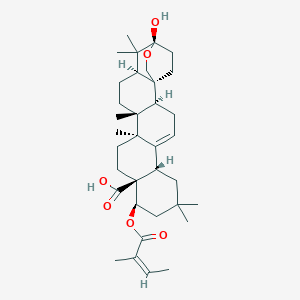

(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)/b21-9-/t23-,24-,25-,26+,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKOPEQHBSFOLQ-OTHZFUNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Camaric Acid: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camaric acid, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details a composite methodology for its isolation and purification. The information presented is collated from phytochemical studies of Lantana species, offering a foundational protocol for researchers seeking to obtain this compound for further investigation. This document outlines the extraction, fractionation, and chromatographic purification steps, and includes a framework for the quantitative analysis of the isolated compound.

Natural Sources of this compound

This compound is a naturally occurring compound found within the plant genus Lantana, belonging to the Verbenaceae family. The primary documented sources of this triterpenoid are:

-

Lantana montevidensis (Spreng.) Briq.: The roots of this species have been identified as a source of this compound.[1][2]

-

Lantana camara L.: While more commonly known for other triterpenoids like Lantadene A, phytochemical studies have also reported the presence of this compound in this widely distributed species.[3][4]

These plants are perennial shrubs, often found in tropical and subtropical regions. The concentration of this compound may vary depending on the geographical location, season of collection, and the specific part of the plant utilized.

Isolation of this compound: A Detailed Methodological Approach

The following protocol is a synthesized methodology based on established techniques for the isolation of triterpenoids from Lantana species.

Plant Material Collection and Preparation

-

Collection: The roots of Lantana montevidensis or the aerial parts (leaves and stems) of Lantana camara should be collected.

-

Drying: The plant material is air-dried in the shade at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Methanol or ethanol are effective solvents for the initial extraction of triterpenoids from Lantana species.

-

Maceration/Soxhlet Extraction:

-

Maceration: The powdered plant material is soaked in the chosen solvent (e.g., 1 kg of powder in 5 L of methanol) at room temperature for a period of 48-72 hours with occasional agitation. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a smaller volume of solvent over a period of 24-48 hours.

-

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. To simplify this mixture and enrich the triterpenoid fraction containing this compound, solvent-solvent partitioning is employed.

-

The crude methanolic or ethanolic extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).

-

This aqueous methanolic suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Each partition is collected, and the solvent is evaporated to yield fractions of varying polarity. Triterpenoids like this compound are typically expected to be present in the chloroform and ethyl acetate fractions.

Chromatographic Purification

The enriched fraction (chloroform or ethyl acetate) is subjected to chromatographic techniques for the isolation of pure this compound.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate. The elution may begin with 100% n-hexane, with the polarity gradually increased by the addition of ethyl acetate.

-

Fraction Collection: Fractions of a specific volume (e.g., 50 or 100 mL) are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Pre-coated silica gel 60 F254 plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 8:2 or 7:3 v/v) can be used for developing the plates.

-

Visualization: The developed TLC plates are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent, such as a vanillin-sulfuric acid or ceric sulfate solution, followed by heating.

-

-

Preparative TLC or HPLC: Fractions showing similar TLC profiles and containing the compound of interest are pooled and may be subjected to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound. An isocratic or gradient reverse-phase HPLC system with a C18 column and a mobile phase of methanol and water is a common choice for the final purification of triterpenoids.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data that should be collected during the isolation of this compound. The values provided are hypothetical and will vary based on the starting material and experimental conditions.

| Parameter | Value | Unit |

| Starting Material | ||

| Plant Species | Lantana montevidensis | - |

| Plant Part | Roots | - |

| Dry Weight of Plant Material | 1.0 | kg |

| Extraction | ||

| Extraction Solvent | Methanol | - |

| Volume of Solvent Used | 15 | L |

| Weight of Crude Extract | 50 | g |

| Fractionation | ||

| Weight of n-Hexane Fraction | 15 | g |

| Weight of Chloroform Fraction | 20 | g |

| Weight of Ethyl Acetate Fraction | 10 | g |

| Purification | ||

| Weight of Purified this compound | 150 | mg |

| Yield and Purity | ||

| Yield of this compound | 0.015 | % (w/w of dry plant material) |

| Purity of this compound | >95 | % (by HPLC) |

Visualizing the Workflow

The following diagrams illustrate the key workflows in the isolation and purification of this compound.

Caption: Overall workflow for the isolation of this compound.

Caption: Solvent partitioning scheme for fractionation.

Caption: Logic flow for chromatographic purification.

References

An In-depth Technical Guide to Camaric Acid (CAS Number: 146450-83-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camaric acid, a pentacyclic triterpenoid primarily isolated from the plant Lantana camara, has demonstrated a wide spectrum of biological activities, positioning it as a compound of significant interest for therapeutic research. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, and diverse pharmacological effects such as antibacterial, antileishmanial, antitrypanosomal, nematicidal, and anti-inflammatory activities. This document consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes the proposed mechanism of action, particularly its role in modulating inflammatory signaling pathways.

Physicochemical Properties

This compound is a complex organic molecule with the following key identifiers and properties.

| Property | Value |

| CAS Number | 146450-83-1 |

| Molecular Formula | C₃₅H₅₂O₆ |

| Molecular Weight | 568.79 g/mol |

| IUPAC Name | (1S,2R,4aR,6aS,7R,10aS,12aR,12bS)-10a-hydroxy-2,4a,7,12b-tetramethyl-9-oxo-1-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydropicene-1-carboxylic acid |

| Synonyms | (+)-22β-(Angeloyloxy)lantanolic acid |

| Appearance | White solid |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

Biological Activities and Quantitative Data

This compound has been evaluated for several biological activities. The following tables summarize the available quantitative data.

Table 2.1: Antimicrobial Activity

| Target Organism | Assay | Activity Metric | Value | Reference |

| Staphylococcus aureus | Not specified | IC50 | 8.74 µM | ChemFaces |

| Methicillin-resistant S. aureus (MRSA) | Not specified | IC50 | 8.09 µM | ChemFaces |

Table 2.2: Antiparasitic Activity

| Target Organism | Assay | Activity Metric | Value | Reference |

| Leishmania sp. | Not specified | Activity | Moderate | ChemFaces |

| Trypanosoma sp. | Not specified | Activity | Highly Potent | ChemFaces |

Table 2.3: Nematicidal Activity

| Target Organism | Concentration | Mortality | Reference |

| Meloidogyne incognita (root-knot nematode) | 0.5% | 95% | ChemFaces |

Table 2.4: Anti-inflammatory Activity

| Model | Assay | Activity Metric | Value | Reference |

| TPA-induced mouse ear edema | Edema inhibition | IC50 | 0.67 mg/ear | ChemFaces |

Mechanism of Action

The precise molecular mechanisms underlying the diverse biological activities of this compound are not yet fully elucidated. However, based on studies of structurally similar pentacyclic triterpenoids, several potential mechanisms can be proposed.

Anti-inflammatory Mechanism

Pentacyclic triterpenoids are well-documented inhibitors of inflammatory pathways.[1][2] A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the expression of pro-inflammatory genes.[3][4][5] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][3][4]

References

- 1. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Pentacyclic Triterpenoids in Non-Small Cell Lung Cancer: The Mechanisms of Action and Therapeutic Potential [mdpi.com]

- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of p-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid (p-CA), a naturally occurring phenolic compound belonging to the hydroxycinnamic acid family, has garnered significant attention in the scientific community for its diverse and potent biological activities. Widely distributed in a variety of dietary sources such as fruits, vegetables, and cereals, p-CA has demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth review of the biological activities of p-coumaric acid, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the key quantitative data associated with the biological activities of p-coumaric acid, providing a comparative overview for researchers.

Anticancer Activity

| Cell Line | Cancer Type | IC50 Value | Duration of Treatment | Citation |

| HCT-15 | Colon Carcinoma | 1400 µmol/L | Not Specified | [1][2] |

| HT-29 | Colon Carcinoma | 1600 µmol/L | Not Specified | [1][2] |

| HT-29 | Colorectal Cancer | 150 µM | 24 hours | [3][4] |

| A375 | Melanoma | 4.4 mM | 24 hours | [5] |

| A375 | Melanoma | 2.5 mM | 48 hours | [5] |

| B16 | Melanoma | 4.1 mM | 24 hours | [5] |

| B16 | Melanoma | 2.8 mM | 48 hours | [5] |

| MCF-7 | Breast Cancer | 4.95 mM (EC50) | Not Specified | [6] |

Antimicrobial Activity

| Microorganism | Type | MIC Value | Citation |

| Alicyclobacillus acidoterrestris (vegetative cells) | Bacteria | 0.2 mg/mL | [7] |

| Alicyclobacillus acidoterrestris (spores) | Bacteria | 0.2 mg/mL | [7] |

| Gram-positive and Gram-negative bacteria | Bacteria | 10-80 μg/mL | [8] |

| Candida species | Fungi | 32–>64 μg/mL | [9] |

Enzyme Inhibition

| Enzyme | Source | IC50 Value | Citation |

| Tyrosinase | Human | 3 µM | [10] |

| Tyrosinase (p-CA ethyl ester) | Mushroom | 4.89 µg/ml | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of p-coumaric acid's biological activities.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of p-coumaric acid on adherent cancer cell lines.

Materials:

-

p-Coumaric acid (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

-

Cancer cell line of interest (e.g., HCT-15, A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of p-coumaric acid in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of p-coumaric acid. Include a vehicle control (medium with the same concentration of solvent used to dissolve p-CA) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[13]

-

Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of p-coumaric acid.

Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of p-coumaric acid on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

p-Coumaric acid

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits for TNF-α and IL-6

-

24-well or 96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 5 × 10⁵ cells/well or 1-2 x 10⁵ cells/well, respectively, and incubate overnight.[15][16]

-

Pre-treatment: The following day, replace the medium with fresh medium containing various non-toxic concentrations of p-coumaric acid. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to the wells (except for the control group) to induce an inflammatory response.[16]

-

Incubation: Incubate the cells for 18-24 hours.[17]

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement (ELISA): Use the collected cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.[15]

Tyrosinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of p-coumaric acid on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine (substrate)

-

Phosphate buffer (e.g., 20 mM, pH 6.8)

-

p-Coumaric acid (dissolved in a suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and different concentrations of p-coumaric acid.

-

Enzyme Addition: Add mushroom tyrosinase solution to each well.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

Substrate Addition: Initiate the reaction by adding L-tyrosine solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 475-490 nm at different time points to monitor the formation of dopachrome.[18]

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of p-coumaric acid compared to the control (without inhibitor). The IC50 value can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of p-coumaric acid are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

Caption: Anti-inflammatory signaling pathway of p-Coumaric Acid.[19][20][21][22]

Caption: Anticancer apoptosis pathway induced by p-Coumaric Acid.[23][24][25]

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.[14][26][27][28]

Conclusion

p-Coumaric acid exhibits a remarkable range of biological activities that hold significant promise for the development of novel therapeutic agents. Its well-documented anti-inflammatory, anticancer, and antimicrobial properties, supported by a growing body of quantitative data, make it a compelling candidate for further investigation. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provides a solid foundation for targeted drug design and development. The experimental protocols detailed in this guide offer a practical framework for researchers to further explore and validate the therapeutic potential of this versatile natural compound. Future research should focus on preclinical and clinical studies to translate the promising in vitro and in vivo findings into tangible health benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajp.mums.ac.ir [ajp.mums.ac.ir]

- 5. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: o-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects [mdpi.com]

- 11. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. activeconceptsllc.com [activeconceptsllc.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]

- 24. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. texaschildrens.org [texaschildrens.org]

Antiviral and antimicrobial properties of Camaric acid

It appears there may be a misunderstanding regarding the compound "Camaric acid." Our comprehensive search of scientific literature did not yield specific results for a compound with this name in the context of antiviral and antimicrobial properties. It is possible that "this compound" is a less common name, a proprietary name, or a potential misspelling of a different compound.

The search results did, however, provide extensive information on several structurally similar or related compounds with well-documented antiviral and antimicrobial activities. These include:

-

Carminic acid: A substance with noted antioxidant properties.

-

Chlorogenic acid: An ester of caffeic acid with a broad range of reported biological activities.

-

p-Coumaric acid: A phenolic acid with established antibacterial and other biological effects.

-

Cinnamic acid and its derivatives: A class of organic compounds with diverse pharmacological activities, including antimicrobial and antiviral effects.

To provide you with the most relevant and accurate technical guide, could you please clarify if "this compound" was a typographical error and if you are interested in one of the aforementioned compounds?

Once the target compound is confirmed, we can proceed with a detailed analysis, including:

-

Quantitative Data Summaries: Compilation of all relevant inhibitory concentrations (e.g., IC50, MIC) into structured tables.

-

Detailed Experimental Protocols: Elucidation of the methodologies used in the cited research.

-

Signaling Pathway and Workflow Diagrams: Generation of Graphviz diagrams to visualize mechanisms of action and experimental procedures.

We await your clarification to proceed with generating the in-depth technical guide as requested.

A Technical Guide to the Early-Stage Research of Carboxylic Acid Derivatives: Focus on Carminic, Coumaric, and Cinnamic Acids

Introduction

This technical guide provides an in-depth overview of the early-stage research concerning derivatives of several key carboxylic acids: carminic acid, coumaric acid, and cinnamic acid. These compounds, and their derivatives, are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and potential therapeutic applications. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of the current research landscape.

Section 1: Carminic Acid Derivatives

Carminic acid is a naturally occurring red dye extracted from cochineal insects. Recent research has focused on synthesizing hydrophobic derivatives to enhance their incorporation into various materials and explore their optical properties.

Quantitative Data

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Reference |

| Carminic Acid Derivative 5 | 360, 410 | 610 | [1] |

| Carminic Acid Derivative 6 | 360, 410 | 610 | [1] |

Table 1: Spectroscopic properties of synthesized hydrophobic carminic acid derivatives.[1]

Experimental Protocols

Synthesis of Hydrophobic Carminic Acid Derivatives:

The synthesis of new hydrophobic derivatives of carminic acid has been efficiently achieved.[1] While the specific reaction conditions and detailed step-by-step procedures are proprietary to the cited research, the general approach involves the chemical modification of the carminic acid molecule to increase its lipophilicity. This allows for their successful incorporation into hydrophobic polymer matrices, such as poly(n-butyl acrylate) (PBA).[1]

Incorporation into Polymer Matrices:

-

Polymer Selection: Poly(n-butyl acrylate) (PBA) was chosen for its high transparency, colorless nature, and low glass transition temperature.[1]

-

Polymerization: Free radical bulk polymerization was utilized to synthesize the polymer matrix.[1]

-

Incorporation: The hydrophobic carminic acid derivatives were incorporated into the PBA matrix during the polymerization process.[1]

Visualizations

Caption: Workflow for the synthesis and incorporation of hydrophobic carminic acid derivatives into a polymer matrix.

Section 2: Coumaric Acid Derivatives

p-Coumaric acid is a known inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. Research has focused on developing derivatives with improved lipophilicity to enhance skin penetration and antimelanogenic efficacy.[2] Additionally, derivatives have been investigated for their potential as uric acid lowering agents and for their antileishmanial and antischistosomal activities.[3][4]

Quantitative Data

| Compound | Tyrosinase Inhibitory Activity (pIC50) | Uric Acid Lowering Activity (Inhibition %) at 10 µM | Antileishmanial Activity (IC50, µM) | Antischistosomal Activity (IC50, µM) | Reference |

| p-Coumaric Acid | < 3.7 | - | - | - | [2] |

| Coumarate Ester 1d | 3.7 - 4.2 | - | - | - | [2] |

| Coumarate Ester 1e | 3.7 - 4.2 | - | - | - | [2] |

| Coumarate Ester 1f | 3.7 - 4.2 | - | - | - | [2] |

| Spartinin C10 | - | 78.54 | - | - | [3] |

| Spartinin C22 | - | 93.74 | - | - | [3] |

| Allopurinol (Control) | - | > 78.54 | - | - | [3] |

| Compound 7 | - | - | 45.92 | 64.25 | [4] |

Table 2: Biological activities of various coumaric acid derivatives.[2][3][4]

Experimental Protocols

Tyrosinase Inhibition Assay (In Vitro):

The inhibitory activity of coumaric acid derivatives against tyrosinase is a key measure of their potential as antimelanogenic agents.[2]

-

Enzyme and Substrate: Mushroom tyrosinase and L-DOPA are typically used as the enzyme and substrate, respectively.

-

Reaction Mixture: A solution containing the test compound, tyrosinase, and L-DOPA in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

-

Measurement: The formation of dopachrome is monitored spectrophotometrically at a specific wavelength (e.g., 475 nm).

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The pIC50 value is then determined from the dose-response curve.

Xanthine Oxidase Inhibition Assay (for Uric Acid Lowering Activity):

-

Enzyme and Substrate: Xanthine oxidase and xanthine are used as the enzyme and substrate.

-

Reaction: The enzymatic reaction produces uric acid and hydrogen peroxide.

-

Detection: The formation of uric acid is monitored spectrophotometrically at 295 nm.

-

Inhibition: The assay is performed in the presence of test compounds (e.g., Spartinin C10, C22) and a positive control (Allopurinol) to determine the percentage of inhibition.[3]

Hyperuricemic Mouse Model (In Vivo):

-

Model Induction: Hyperuricemia is induced in mice, for example, by administering potassium oxonate.

-

Treatment: The hyperuricemic mice are treated with the test compounds (e.g., Spartinin C10).[3]

-

Blood Sampling: Blood is collected from the orbital plexus after a specific time interval (e.g., 90 minutes).[3]

-

Uric Acid Measurement: Serum uric acid levels are measured to evaluate the in vivo efficacy of the compounds.[3]

Visualizations

Caption: Inhibition of the melanin synthesis pathway by coumaric acid derivatives through the inhibition of tyrosinase.

Section 3: Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a large class of naturally occurring compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[5][6][7] Their biological efficacy is highly dependent on the nature and position of substituents on the cinnamic acid core structure.[8]

Quantitative Data

| Compound/Derivative | Biological Activity | IC50 (µM) | Target Organism/Cell Line | Reference |

| 4-hydroxycinnamic acid derivative (2) | Antimicrobial (anti-mycobacterial) | 64 | Mycobacterium marinum | [6] |

| Harmicine-cinnamic acid hybrid (36d) | Anticancer | 3.11 | HepG2 (liver cancer) | [6] |

| Harmicine-cinnamic acid hybrid (36e) | Anticancer | 2.19 | HepG2 (liver cancer) | [6] |

| Harmicine-cinnamic acid hybrid (36f) | Anticancer | 0.74 | HepG2 (liver cancer) | [6] |

| Butyl Cinnamate (7) | Larvicidal | 210 | Aedes aegypti larvae | [9] |

| Pentyl Cinnamate (8) | Larvicidal | 170 | Aedes aegypti larvae | [9] |

| Caffeic acid methyl ester | Anti-inflammatory (NO inhibition) | 21.0 | RAW 264.7 macrophages | [7] |

| Caffeic acid ethyl ester | Anti-inflammatory (NO inhibition) | 12.0 | RAW 264.7 macrophages | [7] |

| Caffeic acid butyl ester | Anti-inflammatory (NO inhibition) | 8.4 | RAW 264.7 macrophages | [7] |

| Caffeic acid octyl ester | Anti-inflammatory (NO inhibition) | 2.4 | RAW 264.7 macrophages | [7] |

| Caffeic acid benzyl ester | Anti-inflammatory (NO inhibition) | 10.7 | RAW 264.7 macrophages | [7] |

| CAPE (Caffeic acid phenethyl ester) | Anti-inflammatory (NO inhibition) | 4.80 | RAW 264.7 macrophages | [7] |

Table 3: Diverse biological activities and potencies of various cinnamic acid derivatives.[6][7][9]

Experimental Protocols

Antifungal Activity Assay (Targeting CYP53A15):

-

Target Enzyme: The assay targets CYP53A15, a fungal-specific enzyme involved in sterol biosynthesis.[6]

-

Test Organisms: Fungi such as Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus are used.[6]

-

Inhibition Measurement: The ability of cinnamic acid derivatives to inhibit the enzymatic activity of CYP53A15 is measured, indicating their potential as antifungal agents.[6]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages):

-

Cell Line: RAW 264.7 macrophage cells are used.[7]

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO).[7]

-

Treatment: The cells are pre-incubated with various caffeic acid derivatives.[7]

-

Measurement: The accumulation of nitrite (a stable product of NO) in the cell supernatant is measured using the Griess reagent.

-

Analysis: The IC50 values are calculated to determine the concentration of the derivative required to inhibit 50% of the NO production.[7] The expression of inducible nitric oxide synthase (iNOS) can also be assessed.[7]

Larvicidal Activity Assay (Aedes aegypti):

-

Test Organism: Fourth-stage larvae of Aedes aegypti are used.[9]

-

Exposure: Larvae are exposed to different concentrations of the cinnamic acid derivatives.

-

Mortality Rate: The larval mortality rates are recorded after a specific period (e.g., 24 hours).

-

LC50 Determination: The lethal concentration (LC50) required to kill 50% of the larvae is determined.[9]

Visualizations

Caption: The relationship between the core structure of cinnamic acid, its chemical modifications, and the resulting diverse biological activities.

References

- 1. Towards hydrophobic carminic acid derivatives and their incorporation in polyacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of coumaric acid derivatives hinted by coastal marine source to seek for uric acid lowering agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Evaluation of the Antileishmanial and Antischistosomal Activities of p-Coumaric Acid Prenylated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control - PubMed [pubmed.ncbi.nlm.nih.gov]

Carnosic Acid: A Potent Modulator of Immune Responses

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Carnosic acid, a phenolic diterpene primarily found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the immunomodulatory potential of carnosic acid, focusing on its mechanisms of action, relevant signaling pathways, and key experimental findings. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic applications of this promising natural compound.

Data Presentation: Quantitative Effects of Carnosic Acid on Immune Parameters

The following tables summarize the quantitative data from various studies investigating the effects of carnosic acid (CA) on key markers of inflammation and immune response.

Table 1: In Vivo Effects of Carnosic Acid on Pro-inflammatory Cytokines

| Model System | Treatment | Cytokine | Percent Reduction (Compared to Control) | Reference |

| High-Fat Diet-Induced Obese Mice (Serum) | 10 mg/kg CA (p.o.) | IL-1β, IL-6, TNF-α | Significant decrease | [1] |

| High-Fat Diet-Induced Obese Mice (Brain) | 10 mg/kg CA (p.o.) | IL-1β, IL-6, TNF-α | Significant decrease | [1] |

| High-Fat Diet-Induced Obese Mice (Serum) | 20 mg/kg CA (p.o.) | IL-1β, IL-6, TNF-α | Significant decrease | [1] |

| High-Fat Diet-Induced Obese Mice (Brain) | 20 mg/kg CA (p.o.) | IL-1β, IL-6, TNF-α | Significant decrease | [1] |

| LPS-Induced Acute Lung Injury in Mice (Lung Tissue) | 10, 20, 40 mg/kg CA (i.p.) | IL-1β, IL-6, TNF-α | Dose-dependent reduction | [1] |

| Doxorubicin-Induced Cardiotoxicity in Mice (Serum) | 5 mg/kg CA (p.o.) | TNF-α, IL-6, IL-1β, IL-18 | Significant suppression | [1] |

Table 2: In Vitro Effects of Carnosic Acid on Inflammatory Mediators

| Cell Line | Stimulant | Treatment | Mediator | Percent Inhibition (Compared to Stimulated Control) | Reference |

| Human Periodontal Ligament Cells | IL-1β or TNF-α | Dose-dependent CA | IL-6, CXCL10, CCL2, CCL20 | Dose-dependent decrease | [2][3] |

| IgE-activated Bone Marrow-Derived Mast Cells | TNP-BSA | CA Treatment | Cytokine and Chemokine Release | Significant reduction | [4] |

Signaling Pathways Modulated by Carnosic Acid

Carnosic acid exerts its immunomodulatory effects by targeting several key signaling pathways involved in the inflammatory cascade. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Carnosic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1][5][6]

Caption: Carnosic acid inhibits the NF-κB pathway by preventing IKK activation.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Carnosic acid has been demonstrated to modulate the activation of key MAPKs, such as JNK and p38.[2][3]

Caption: Carnosic acid modulates the MAPK pathway, inhibiting p38 and JNK.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Cell Culture and Treatment

-

Cell Lines: Human periodontal ligament cells, bone marrow-derived mast cells, and other relevant immune cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are typically pre-treated with varying concentrations of carnosic acid for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS), interleukin-1β (IL-1β), or tumor necrosis factor-α (TNF-α).

Cytokine and Chemokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of secreted cytokines and chemokines (e.g., IL-6, TNF-α, IL-1β, CXCL10, CCL2, CCL20) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a Bradford or BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of IKK, IκBα, p65, p38, JNK). After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Studies

-

Animal Models: Various animal models are utilized to study the in vivo effects of carnosic acid, including models of acute lung injury, obesity, and cardiotoxicity.

-

Administration: Carnosic acid is typically administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) at specified doses.

-

Sample Collection: Blood, serum, and tissue samples are collected for analysis of cytokine levels, protein expression, and histological changes.

Caption: General experimental workflow for studying carnosic acid's effects.

Conclusion and Future Directions

Carnosic acid demonstrates significant potential as a modulator of immune responses, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. The collective evidence from in vitro and in vivo studies suggests that carnosic acid could be a valuable lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.

Future research should focus on:

-

Elucidating the precise molecular targets of carnosic acid within the inflammatory signaling cascades.

-

Conducting comprehensive preclinical studies to evaluate its efficacy and safety in various disease models.

-

Optimizing drug delivery systems to enhance the bioavailability and therapeutic index of carnosic acid.

-

Exploring the potential for synergistic effects when combined with existing anti-inflammatory therapies.

By continuing to unravel the intricate mechanisms underlying the immunomodulatory properties of carnosic acid, the scientific community can pave the way for its successful translation from a promising natural product to a clinically effective therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Carnosic acid inhibits inflammatory cytokines production in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carnosic acid inhibits secretion of allergic inflammatory mediators in IgE-activated mast cells via direct regulation of Syk activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnosic acid alleviates brain injury through NF-κB-regulated inflammation and Caspase-3-associated apoptosis in high fat-induced mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of p-Coumaric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: This technical guide focuses on the mechanism of action of p-Coumaric acid. An extensive search for "Camaric acid" did not yield specific scientific data, suggesting it may be a less common compound or a potential misspelling. The significant body of research available for p-Coumaric acid, a structurally related phenolic acid, is presented here as a comprehensive alternative.

Introduction

p-Coumaric acid (4-hydroxycinnamic acid) is a widespread phenolic acid found in a variety of plants, fruits, and vegetables.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antiproliferative, and neuroprotective effects.[1][2][3] This guide provides a detailed exploration of the molecular mechanisms underlying these biological activities, supported by quantitative data and experimental methodologies.

Core Mechanisms of Action

p-Coumaric acid exerts its biological effects through a variety of intricate molecular pathways. Its primary mechanisms revolve around its potent antioxidant capacity and its ability to modulate key signaling cascades involved in inflammation, cell proliferation, and metabolism.

The antioxidant properties of p-Coumaric acid are fundamental to its protective effects. It acts as a potent scavenger of free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to numerous diseases.[2]

-

Radical Scavenging: p-Coumaric acid effectively scavenges various radicals, including DPPH, ABTS·+, hydrogen peroxide, and superoxide anions.[1]

-

Metal Chelation: It also exhibits ferrous ion (Fe2+) chelating activity, which prevents the formation of highly reactive hydroxyl radicals through the Fenton reaction.[1]

The antioxidant activity of p-Coumaric acid is attributed to the hydroxyl group on its phenyl ring.[4]

Chronic inflammation is a hallmark of many pathological conditions. p-Coumaric acid has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. While the precise signaling cascades are a subject of ongoing research, evidence points towards the inhibition of pro-inflammatory mediators.

p-Coumaric acid has been shown to inhibit the growth of various cancer cell lines.[1] Its anticancer effects are mediated through multiple mechanisms:

-

Induction of Apoptosis: It can trigger programmed cell death in cancer cells. For instance, in HCT 15 colon cancer cells, treatment with p-Coumaric acid led to a significant increase in apoptotic cells.[1]

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cell division. Studies have shown an accumulation of cells in the sub-G1 phase of the cell cycle following treatment.[1]

-

Modulation of Cellular Proliferation Pathways: It can interfere with signaling pathways that are crucial for cancer cell growth and survival.[1]

p-Coumaric acid has been found to influence key metabolic processes, particularly gluconeogenesis.

-

Inhibition of Gluconeogenesis: It inhibits the production of glucose from non-carbohydrate precursors in the liver.[5] This effect is primarily achieved by inhibiting the transport of pyruvate into the mitochondria, a critical step in gluconeogenesis.[5]

-

Inhibition of Pyruvate Carboxylation: In isolated mitochondria, p-Coumaric acid has been shown to inhibit pyruvate carboxylation.[5]

Quantitative Data

The following tables summarize key quantitative data from various studies on the biological activities of p-Coumaric acid.

| Activity | Cell Line/Model | Parameter | Value | Reference |

| Antiproliferative | HT 29 (colon cancer) | IC50 | 1600 µmol/l | [1] |

| Antiproliferative | HCT 15 (colon cancer) | IC50 | 1400 µmol/l | [1] |

| Apoptosis Induction | HCT 15 (colon cancer) | % Apoptotic Cells | 37.45 ± 1.98 | [1] |

| Gluconeogenesis Inhibition | Perfused Rat Liver (from lactate) | IC50 | 92.5 µM | [5] |

| Gluconeogenesis Inhibition | Perfused Rat Liver (from alanine) | IC50 | 75.6 µM | [5] |

| Pyruvate Carboxylation Inhibition | Isolated Rat Liver Mitochondria | IC50 | 160.1 µM | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

-

Cell Lines: HT 29 and HCT 15 human colon adenocarcinoma cells.

-

Treatment: Cells are treated with varying concentrations of p-Coumaric acid.

-

Assay: The antiproliferative effect is typically determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

-

Data Analysis: The IC50 value, the concentration required to inhibit cell growth by 50%, is calculated from the dose-response curve.

-

Cell Line: HCT 15 cells.

-

Treatment: Cells are treated with p-Coumaric acid.

-

Staining: Cells are harvested, fixed, and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry. Apoptotic cells are identified by a sub-G1 peak, which represents cells with fragmented DNA.

-

Model: Isolated and hemoglobin-free perfused rat liver.

-

Substrates: Lactate or alanine are used as precursors for gluconeogenesis.

-

Treatment: p-Coumaric acid is added to the perfusion medium.

-

Measurement: The rate of glucose production is measured in the effluent perfusate.

-

Data Analysis: The IC50 value for the inhibition of gluconeogenesis is determined.

-

Model: Intact mitochondria isolated from rat liver.

-

Assay: The activity of pyruvate carboxylase is measured by monitoring the incorporation of [14C]bicarbonate into acid-stable products.

-

Treatment: The effect of p-Coumaric acid on this activity is assessed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of p-Coumaric acid.

Caption: Anticancer mechanism of p-Coumaric acid.

Caption: Inhibition of gluconeogenesis by p-Coumaric acid.

Conclusion

p-Coumaric acid is a promising phytochemical with a diverse range of biological activities. Its multifaceted mechanism of action, centered around its antioxidant, anti-inflammatory, antiproliferative, and metabolic-regulating properties, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. A deeper understanding of its molecular targets and signaling pathways will be crucial for harnessing its full therapeutic potential.

References

- 1. banglajol.info [banglajol.info]

- 2. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Biological Activities of p-Coumaric Acid: A Powerful Compound from Dietary Sources_Chemicalbook [chemicalbook.com]

- 5. Metabolic effects of p-coumaric acid in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Camaric Acid: A Comprehensive Technical Review of Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has emerged as a molecule of interest in preclinical research due to its diverse biological activities. This technical guide provides a detailed overview of the existing scientific literature on this compound, with a focus on its quantitative data, experimental methodologies, and known biological effects. The information is presented to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical Properties

This compound is a natural product with the following chemical identifiers:

-

Molecular Formula: C₃₅H₅₂O₆

-

CAS Number: 146450-83-1

Biological Activities and Quantitative Data

Preclinical studies have demonstrated that this compound possesses a range of biological activities, including antibacterial, anti-inflammatory, nematicidal, and antiprotozoal effects. The following tables summarize the quantitative data available from these studies.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Assay Type | Endpoint | Result | Reference |

| Staphylococcus aureus | Not Specified | IC₅₀ | 8.74 µM | ChemFaces |

| Methicillin-resistant S. aureus (MRSA) | Not Specified | IC₅₀ | 8.09 µM | ChemFaces |

Table 2: Anti-inflammatory Activity of this compound

| Model | Assay | Endpoint | Result | Reference |

| Mouse | TPA-induced ear edema | IC₅₀ | 0.67 mg/ear | ChemFaces |

Table 3: Nematicidal Activity of this compound

| Nematode Species | Assay Type | Endpoint | Result | Reference |

| Meloidogyne incognita | In vitro mortality assay | % Mortality | 95% at 0.5% concentration |

Table 4: Antiprotozoal Activity of this compound

| Protozoan Species | Activity | Endpoint | Result | Reference |

| Leishmania major (promastigotes) | Moderate Antileishmanial | Not Specified | Not Specified | ChemFaces |

| Trypanosoma sp. | Highly Potent Antitrypanosomal | Not Specified | Not Specified | ChemFaces |

Experimental Methodologies

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the information from abstracts and summaries, a general overview of the methodologies can be provided.

Isolation of this compound

This compound is isolated from the aerial parts of Lantana camara through a process of bio-assay guided fractionation.[1] This typically involves:

-

Extraction: The plant material is extracted with a solvent, such as methanol.

-

Fractionation: The crude extract is then subjected to various chromatographic techniques to separate the chemical constituents.

-

Bio-assay Guided Isolation: At each stage of fractionation, the resulting fractions are tested for the biological activity of interest (e.g., nematicidal activity). The active fractions are then further purified until the pure compound, this compound, is isolated.

dot

Bio-assay guided isolation workflow for this compound.

Antibacterial Activity Assay

The specific method for determining the IC₅₀ values against Staphylococcus aureus and MRSA has not been detailed in the available literature. A common method for such an evaluation is the broth microdilution method , where serial dilutions of the compound are incubated with a standardized bacterial suspension in a 96-well plate. The lowest concentration that inhibits visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC), from which the IC₅₀ can be calculated.

Anti-inflammatory Activity Assay: TPA-induced Mouse Ear Edema

This is a standard in vivo model for assessing topical anti-inflammatory activity. The general procedure is as follows:

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the ear of a mouse to induce an inflammatory response, leading to edema (swelling).

-

Treatment: this compound is applied topically to the ear.

-

Measurement: After a specific period, the extent of edema is quantified, typically by measuring the ear thickness or by taking a punch biopsy and weighing it.

-

Calculation: The inhibitory effect of this compound is calculated by comparing the edema in the treated group to a control group that received TPA but no treatment.

dot

Workflow for TPA-induced mouse ear edema assay.

Nematicidal Activity Assay

The nematicidal activity against the root-knot nematode Meloidogyne incognita was determined as a percentage of mortality. A typical in vitro nematicidal assay involves:

-

Exposure: A suspension of the nematodes is exposed to a specific concentration of this compound in a suitable medium.

-

Incubation: The nematodes are incubated for a defined period.

-

Mortality Assessment: The number of dead nematodes is counted under a microscope. Mortality is usually determined by the lack of movement upon probing.

-

Calculation: The percentage of mortality is calculated relative to the total number of nematodes.

Antileishmanial Activity Assay

The in vitro antileishmanial activity was assessed against the promastigote stage of Leishmania major.[1] A standard protocol for this assay includes:

-

Culturing: Promastigotes are cultured in a suitable medium.

-

Treatment: The cultured promastigotes are incubated with various concentrations of this compound.

-

Viability Assessment: After the incubation period, the viability of the promastigotes is determined using methods such as direct counting with a hemocytometer or colorimetric assays (e.g., MTT assay).

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the parasite's growth is calculated.

Signaling Pathways and Mechanism of Action

To date, the scientific literature available in the public domain does not contain studies that elucidate the specific signaling pathways or the precise molecular mechanism of action of this compound for any of its observed biological activities. This represents a significant knowledge gap and an area for future research.

dot

References

Camaric acid melting point and boiling point

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the melting and boiling points of carminic acid for researchers, scientists, and drug development professionals. It includes a summary of its physical properties, detailed experimental protocols for thermal analysis, and an illustration of its biosynthetic pathway.

Carminic acid is a complex anthraquinone C-glucoside that is the primary coloring agent in cochineal extract. Its thermal properties are critical for its application in various industries, including pharmaceuticals and food coloring.

Data Presentation

The melting and boiling points of carminic acid are summarized in the table below. It is important to note that the melting point is consistently reported as a decomposition temperature, indicating that the substance degrades upon heating rather than undergoing a simple phase transition.

| Property | Value | Notes |

| Melting Point | 120 - 136 °C (decomposes) | Darkens at 120 °C and decomposes around 136 °C.[1] No distinct melting point is observed. |

| Boiling Point | 907 - 908 °C | This is an estimated value, as carminic acid decomposes at a much lower temperature. |

Experimental Protocols for Thermal Analysis

While specific experimental determinations for carminic acid's boiling point are not feasible due to its thermal decomposition, the melting point (decomposition temperature) can be determined using standard laboratory methods.

Melting Point (Decomposition Temperature) Determination via Capillary Method

This protocol describes a general procedure for determining the melting point of a solid organic compound, which is applicable for observing the decomposition temperature of carminic acid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry carminic acid is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved at the bottom of the tube.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.

-

Heating and Observation:

-

Rapid Preliminary Test: The sample is heated rapidly to get an approximate decomposition temperature range.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate decomposition point.

-

-

Data Recording: The temperature at which the carminic acid sample begins to darken and visibly decompose is recorded as its decomposition temperature range.

Biosynthesis of Carminic Acid

Carminic acid is a polyketide secondary metabolite produced by scale insects of the Dactylopius genus.[1] Its biosynthesis is a multi-step enzymatic process.

Carminic Acid Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of carminic acid, starting from acetyl-CoA and malonyl-CoA. The pathway involves a series of condensation, cyclization, and modification reactions catalyzed by various enzymes.[1][2][3][4][5]

Caption: Biosynthetic pathway of carminic acid.

References

- 1. Carminic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Microbial production of a natural red colorant carminic acid | EurekAlert! [eurekalert.org]

- 4. De novo biosynthesis of carminic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Storage and Handling of p-Coumaric Acid

Disclaimer: The following guide pertains to p-Coumaric acid. The term "Camaric acid" as specified in the query does not correspond to a recognized chemical compound, and it is presumed to be a misspelling.

This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the storage, handling, and experimental considerations for p-Coumaric acid.

Chemical and Physical Properties

p-Coumaric acid, also known as 4-hydroxycinnamic acid, is a phenolic compound widely found in various plants, fruits, and vegetables.[1][2] It is a secondary metabolite synthesized via the shikimic acid pathway.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [3][4] |

| Molecular Weight | 164.16 g/mol | [2][3][5] |

| Appearance | Off-white to beige or greenish powder/crystalline solid | [3][6] |

| Melting Point | 214 °C (decomposes) | |

| Boiling Point | 244 °C (lit.) | [6] |

| UV/Vis Absorbance (λmax) | 226, 310 nm | [3] |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of p-Coumaric acid.

| Parameter | Recommendation | Reference |

| Storage Temperature | Room temperature | [3][5] |

| Storage Conditions | Store in a dry, cool, and well-ventilated area in a tightly sealed container.[6][7] | [6][7] |

| Incompatible Materials | Strong oxidizing agents.[7][8] Avoid contamination with nitrates, oxidizing acids, and chlorine bleaches.[7] | [7][8] |

| Long-term Stability | Stable for at least 4 years when stored as a crystalline solid at room temperature.[3] | [3] |

| Solution Stability | Aqueous solutions are not recommended for storage for more than one day.[3] For stock solutions in organic solvents, it is advised to store them in separate packages to avoid repeated freeze-thaw cycles. When stored at -80°C, use within 6 months; at -20°C, use within 1 month.[5] | [3][5] |

Handling and Safety Precautions

p-Coumaric acid is considered a hazardous substance and requires careful handling.[7]

| Precaution | Guideline | Reference |

| General Handling | Handle in a well-ventilated area.[6][7] Avoid formation and inhalation of dust.[6][7] Avoid contact with skin, eyes, and clothing.[3][6][7] Do not eat, drink, or smoke when handling.[7][9] Wash hands thoroughly after handling.[6][7] | [3][6][7][9] |

| Personal Protective Equipment (PPE) | Eye Protection: Wear tightly fitting safety goggles with side-shields.[6] Hand Protection: Wear chemical-impermeable gloves.[6] Body Protection: Wear protective clothing.[6][7] Respiratory Protection: Use a particulate respirator if dust is generated.[7] | [6][7] |

| First Aid Measures | In case of eye contact: Rinse cautiously with water for several minutes.[6] In case of skin contact: Wash off with soap and plenty of water.[6] If inhaled: Move person to fresh air.[6] If swallowed: Rinse mouth with water. Do not induce vomiting.[6] | [6] |

Solubility Data

The solubility of p-Coumaric acid varies significantly across different solvents. It is sparingly soluble in water but very soluble in ethanol and diethyl ether.[1][3]

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~20 mg/mL | [3][5] |

| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [3][5] |

| Ethanol | ~10 mg/mL | [3][5] |

| DMF:PBS (pH 7.2) (1:6) | ~0.1 mg/mL | [3][5] |

To prepare aqueous solutions, it is recommended to first dissolve p-Coumaric acid in an organic solvent like DMF and then dilute with the aqueous buffer.[3]

Experimental Protocols

This protocol outlines the preparation of a stock solution for use in cell culture experiments.

Caption: Workflow for preparing a p-Coumaric acid stock solution.

This method is for the estimation of p-Coumaric acid in methanolic extracts.[10]

-

Chromatographic System: A liquid chromatograph equipped with a UV-visible detector.

-

Column: RP-C18 column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of water, methanol, and glacial acetic acid in a ratio of 65:34:1 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 310 nm.

-

Procedure:

-

Prepare a standard curve using known concentrations of p-Coumaric acid (e.g., 2–10 µg/mL).

-

Inject the sample extract into the HPLC system.

-

Identify the p-Coumaric acid peak by comparing its retention time with that of the standard (approximately 6.617 min).

-

Quantify the amount of p-Coumaric acid in the sample by comparing the peak area with the standard curve.

-

Biological Activity and Signaling Pathways

p-Coumaric acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][11][12][13] These effects are mediated through its interaction with various cellular signaling pathways.

p-Coumaric acid has been shown to protect human lens epithelial cells from oxidative stress-induced apoptosis by modulating Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12]

Caption: p-Coumaric acid inhibits oxidative stress-induced apoptosis via MAPK signaling.

In models of depression and memory impairment, p-Coumaric acid has been found to inhibit neuroinflammation by inactivating the Advanced Glycation End Product (AGE) - Receptor for AGE (RAGE) signaling pathway.[14] This leads to a decrease in pro-inflammatory cytokines like IL-1β and TNFα.[14]

p-Coumaric acid exhibits tissue-specific effects on AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis.[11][15]

-

In the liver: It promotes AMPK activation, which is beneficial for glucose metabolism.[11][15]

-

In the hypothalamus: It has an inhibitory effect on AMPK activity, which enhances leptin sensitivity, leading to reduced food intake and improved glucose control.[11][15]

References

- 1. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. chemeo.com [chemeo.com]

- 5. glpbio.com [glpbio.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. himediadownloads.com [himediadownloads.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Camaric Acid from Lantana montevidensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantana montevidensis, a species of the Verbenaceae family, is a plant rich in various secondary metabolites, including pentacyclic triterpenoids. Among these, Camaric acid has been identified as a constituent with potential biological activities. Triterpenoids from the Lantana genus have been reported to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. This document provides a detailed protocol for the isolation and purification of this compound from the roots of Lantana montevidensis, based on established methodologies for triterpenoid extraction from Lantana species.

Data Presentation

Table 1: Bioactivity of this compound Isolated from Lantana montevidensis

| Compound | Target Organism | Activity | Value |

| This compound | Staphylococcus aureus | IC50 | 8.74 µM[1] |

| This compound | Methicillin-resistant S. aureus (MRSA) | IC50 | 8.09 µM[1] |

Note: The yield of this compound from Lantana montevidensis has not been quantitatively reported in the reviewed literature. However, protocols for the isolation of other pentacyclic triterpenoids from the related species Lantana camara have reported yields ranging from 0.31% to 0.53% of the dry plant material.

Experimental Protocols

This protocol is adapted from established methods for the isolation of pentacyclic triterpenoids from Lantana species.

Plant Material Collection and Preparation

-

Collection: Collect fresh roots of Lantana montevidensis.

-

Cleaning and Drying: Thoroughly wash the roots with distilled water to remove any soil and debris. Air-dry the roots in the shade or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the roots into a coarse powder using a mechanical grinder.

Extraction of Crude Triterpenoids

-

Solvent Extraction:

-

Weigh the powdered root material.

-

Perform a cold extraction by soaking the powder in ethanol for 72 hours at room temperature.[2]

-

Alternatively, use a Soxhlet apparatus for exhaustive extraction with a suitable solvent such as methanol or a chloroform:methanol mixture.

-

Filter the extract through a fine cloth or filter paper to separate the plant debris from the liquid extract.

-

-

Solvent Evaporation:

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude extract.

-

Fractionation and Purification

-

Liquid-Liquid Partitioning (Optional):

-

The crude extract can be further fractionated by dissolving it in a methanol/water mixture and partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Column Chromatography:

-

Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude or fractionated extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates coated with silica gel.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate).

-

Visualize the spots under UV light or by spraying with a suitable visualizing agent (e.g., Liebermann-Burchard reagent followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

Crystallization and Final Purification

-

Crystallization:

-

Evaporate the solvent from the pooled fractions containing this compound.

-

Dissolve the residue in a minimal amount of a hot solvent in which the compound is soluble (e.g., methanol or acetone).

-

Allow the solution to cool slowly to room temperature and then at a lower temperature (e.g., 4°C) to induce crystallization.

-

Collect the crystals by filtration.

-

-

Recrystallization:

-

Repeat the crystallization process to obtain a highly pure compound.

-

Structure Elucidation and Characterization

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for structural elucidation.

-

Mass Spectrometry (MS): For determination of the molecular weight and formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical relationship from plant source to bioactivity.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Carminic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carminic acid is a natural anthraquinone glucoside that is the primary coloring agent in cochineal extract. It is widely used as a natural colorant in food, beverages, and cosmetics. Accurate and reliable quantification of carminic acid is crucial for quality control and regulatory compliance. This application note provides a detailed protocol for the determination of carminic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method utilizes reversed-phase HPLC to separate carminic acid from other components in the sample matrix. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous acid solution and an organic solvent. The concentration of carminic acid is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration, with detection at a specific UV wavelength.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described HPLC method for the analysis of carminic acid.

Table 1: Chromatographic Performance

| Parameter | Value |

| Retention Time | ~6-8 min (variable with exact conditions) |

| Linearity Range | 1.0 - 100 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.4 µg/mL | [1] |

| Limit of Quantification (LOQ) | 1.0 µg/mL | [1] |

| Recovery | 90.4% - 96.2% | [1] |

| Relative Standard Deviation (RSD) | 2.8% - 6.8% | [1] |

Experimental Protocols

Materials and Reagents

-

Carminic acid reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (analytical grade)

-

Formic acid (analytical grade)

-

Ammonium hydroxide (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Water (deionized or HPLC grade)

-

0.45 µm syringe filters

Instrumentation

-